molecular formula C26H25N5O2S B12027455 2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide

2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide

Cat. No.: B12027455
M. Wt: 471.6 g/mol
InChI Key: JMVDPUAIVCLFHL-ZXVVBBHZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms, and is often associated with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the triazole intermediate.

    Condensation Reaction: The final step involves the condensation of the triazole-sulfanyl intermediate with an appropriate hydrazide derivative under reflux conditions, often in the presence of a catalyst such as acetic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl groups, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole derivatives, alcohols.

    Substitution Products: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, the compound’s triazole ring is of interest due to its potential antimicrobial and antifungal properties. Researchers are exploring its efficacy against various pathogens.

Medicine

In medicine, derivatives of this compound are being investigated for their potential use as therapeutic agents. The triazole ring is known for its ability to inhibit certain enzymes, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide exerts its effects is primarily through its interaction with biological targets such as enzymes. The triazole ring can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or antifungal effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(2-methoxyphenyl)ethylidene]acetohydrazide
  • **2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(2-chlorophenyl)ethylidene]acetohydrazide

Uniqueness

Compared to similar compounds, 2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide is unique due to the presence of the hydroxyphenyl group, which can enhance its biological activity and solubility. This makes it a more potent candidate for various applications in research and industry.

Properties

Molecular Formula

C26H25N5O2S

Molecular Weight

471.6 g/mol

IUPAC Name

2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C26H25N5O2S/c1-17-8-12-20(13-9-17)25-29-30-26(31(25)21-14-10-18(2)11-15-21)34-16-24(33)28-27-19(3)22-6-4-5-7-23(22)32/h4-15,32H,16H2,1-3H3,(H,28,33)/b27-19+

InChI Key

JMVDPUAIVCLFHL-ZXVVBBHZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C(\C)/C4=CC=CC=C4O

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=C(C)C4=CC=CC=C4O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.